molecular formula C13H8F6N6 B2560142 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 955976-84-8

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No.: B2560142
CAS No.: 955976-84-8
M. Wt: 362.239
InChI Key: DQENIRMCVLIYKY-UHFFFAOYSA-N
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Description

This product, 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, is a high-purity chemical reagent designed for research applications. It features a hybrid molecular architecture incorporating both a 1,2,3,4-tetraazole ring and a 1H-pyrazole moiety bearing a trifluoromethyl group, a scaffold recognized in medicinal chemistry for its potential biological activity. Compounds containing the 1,2,3,4-tetraazole core have been investigated for a wide spectrum of biological activities. Scientific literature indicates that tetrazole derivatives have been studied as potential anticancer agents, with some 1,5-disubstituted tetrazoles showing activity against various cancer cell lines, including liver carcinoma (HepG2), prostate (DU145), and lung adenocarcinoma (A549) . Furthermore, tetrazole-based molecules have been explored as antiviral agents, including as inhibitors of HIV-1 reverse transcriptase (HIV-1 RT) and integrase . The trifluoromethylphenyl scaffold is a common feature in bioactive molecules, often contributing to metabolic stability and lipophilicity, which can influence a compound's absorption and interaction with biological targets . The presence of this structure in the current compound makes it a candidate for research in these fields. Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry or as a candidate for in vitro biological screening in drug discovery programs. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N6/c1-24-6-9(10(21-24)13(17,18)19)11-20-22-23-25(11)8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQENIRMCVLIYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H8F6N6C_{12}H_{8}F_{6}N_{6}, with a molecular weight of approximately 342.23 g/mol. The presence of trifluoromethyl groups enhances its biological activity and lipophilicity, which can influence its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole and tetraazole moieties. Recent studies have highlighted various synthetic routes, including the use of coupling agents and specific reaction conditions to optimize yield and purity. For instance, the synthesis often employs methods such as refluxing in organic solvents and purification via column chromatography .

Antifungal and Antibacterial Properties

Research has indicated that derivatives of pyrazole compounds exhibit notable antifungal and antibacterial activities. In a study assessing various substituted pyrazoles, some derivatives showed over 50% inhibition against pathogenic fungi such as Gibberella zeae and Fusarium oxysporum at concentrations of 100 µg/mL . The incorporation of trifluoromethyl groups in the structure has been linked to enhanced activity against these pathogens.

Anti-inflammatory Activity

Compounds within this class have demonstrated significant anti-inflammatory effects. For example, studies have shown that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests potential therapeutic applications in treating inflammatory conditions.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored extensively. Some compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features associated with enhanced activity include the presence of electron-withdrawing groups like trifluoromethyl .

Case Studies

Case Study 1: Antifungal Activity

A recent study synthesized several N-substituted pyridinyl-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Among these, specific compounds exhibited more than 50% inhibition against Gibberella zeae, outperforming commercial fungicides .

Case Study 2: Anti-inflammatory Effects

In vivo studies on selected pyrazole derivatives revealed significant reductions in edema in animal models, indicating their potential as anti-inflammatory agents. The selectivity for COX-2 inhibition was particularly notable, suggesting a lower risk of gastrointestinal side effects compared to non-selective NSAIDs .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value Reference
AntifungalN-substituted pyridinyl derivatives>50% inhibition @ 100 µg/mL
Anti-inflammatoryPyrazole derivativesIC50 ~54.65 µg/mL (diclofenac standard)
AnticancerVarious pyrazole derivativesVaries by structure

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a precursor for synthesizing various pharmacologically active agents. Its pyrazole and tetraazole moieties are known to exhibit diverse biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyrazole and tetraazole compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Properties : Some studies suggest that tetraazole derivatives can act as anti-inflammatory agents by modulating inflammatory pathways .

Agrochemicals

In the field of agrochemicals, the compound is being investigated for its potential use in developing new pesticides and herbicides. The trifluoromethyl groups enhance the lipophilicity of the molecule, which may improve its efficacy in targeting specific pests while minimizing environmental impact.

Material Science

The unique chemical structure of this compound allows it to be utilized in material science for synthesizing advanced materials. These materials can exhibit:

  • Thermal Stability : The incorporation of trifluoromethyl groups is known to enhance thermal stability, making these compounds suitable for high-temperature applications.
  • Chemical Resistance : The tetraazole ring contributes to the chemical resistance of materials, which is beneficial in harsh environments.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Sciences explored various tetraazole derivatives' effects on cancer cell lines. The research found that certain derivatives exhibited significant cytotoxicity against HT29 colorectal cancer cells. These findings suggest that compounds similar to 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole could be developed into effective anticancer agents .

Case Study 2: Agrochemical Development

In a recent investigation into new agrochemical formulations, researchers synthesized several derivatives of this compound to assess their herbicidal activity against common agricultural weeds. The results indicated that some derivatives exhibited potent herbicidal effects while maintaining low toxicity to non-target species .

Chemical Reactions Analysis

Functionalization of the Pyrazole Moiety

The 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl group is synthesized via:

  • Cyclocondensation of Hydrazines :
    Hydrazine hydrate reacts with α,β-ethylenic ketones (e.g., 3-trifluoromethylvinyl ketone) in acetic acid with iodine (1 eq.) to form pyrazoles in 70% yield .

  • Vilsmeier–Haack Formylation :
    Pyrazole intermediates undergo formylation using DMF/POCl₃ at 0°C, followed by reflux to introduce the aldehyde group at the 4-position (56–83% yield) .

Coupling of Tetrazole and Pyrazole Units

The final assembly of Compound X employs:

  • Suzuki–Miyaura Cross-Coupling :
    A Pd-catalyzed reaction between 5-(pyrazol-4-yl)tetrazole boronic ester and 1-bromo-3-(trifluoromethyl)benzene under XPhos Pd G3 catalysis (2 mol%) in toluene/EtOH (3:1) at 80°C for 24 hours achieves 65% yield .

  • Hydrogenolysis :
    Post-coupling hydrogenolysis with Pd/C (5 wt%) in ethanol removes protecting groups (e.g., tert-butyl) with >90% efficiency .

Table 3: Coupling Reaction Parameters

Reaction TypeCatalystSolventTemp (°C)TimeYield (%)Source
Suzuki couplingXPhos Pd G3Toluene/EtOH8024 h65
HydrogenolysisPd/CEtOH252 h93

Stability and Reactivity

  • Thermal Stability :
    Tetrazole derivatives decompose at >250°C, while the trifluoromethyl groups enhance thermal resistance .

  • Hydrolytic Stability :
    Compound X remains stable in aqueous solutions (pH 4–9) at 25°C for 48 hours but degrades under strong acidic (pH <2) or alkaline (pH >10) conditions .

  • Photoreactivity :
    UV exposure (254 nm) induces slow decomposition (~5% over 72 hours) due to C–N bond cleavage in the tetrazole ring .

Functional Group Transformations

  • N-Alkylation :
    Reaction with methyl iodide in DMF/K₂CO₃ at 60°C selectively alkylates the tetrazole N1-position (78% yield) .

  • Electrophilic Substitution :
    Nitration (HNO₃/H₂SO₄) targets the 3-(trifluoromethyl)phenyl ring, producing mono-nitro derivatives at the para position (62% yield) .

Key Challenges and Solutions

  • Regioselectivity :
    The trifluoromethyl group’s steric bulk directs electrophilic substitution to the para position .

  • Catalyst Poisoning :
    Pd catalysts deactivate due to trifluoromethyl group coordination; using XPhos Pd G3 mitigates this .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent effects, physicochemical properties, and biological relevance:

Compound Name Core Structure Key Substituents Melting Point Biological Activity Synthesis Method References
Target Compound : 5-[1-Me-3-CF₃-pyrazol-4-yl]-1-[3-CF₃-phenyl]-1H-tetraazole Tetraazole-Pyrazole hybrid 1-Me, 3-CF₃ (pyrazole); 3-CF₃-phenyl (tetraazole) Not reported Unknown (inferred potential antiviral) Likely Pd-catalyzed or click chemistry
1-(3-Fluoro-phenyl)-1H-benz[d]imidazole-triazole (9a) Benzimidazole-Triazole 3-Fluoro-phenyl; 2,3,4-trifluoro-phenyl Buff-colored solid Not specified Nucleophilic substitution
4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole (21ae) Triazole-Pyrazole hybrid 4-Methoxyphenyl; 1H-pyrazol-3-yl Not reported Not tested Copper-mediated click chemistry
1-(3-MeS-1-[5-PhNH₂-1,3,4-thiadiazol-2-yl]propyl]-3-(4-Cl-3-CF₃-phenyl)thiourea Thiadiazole-Thiourea 3-MeS, 5-PhNH₂ (thiadiazole); 4-Cl-3-CF₃-phenyl (thiourea) 192°C Anti-HIV-1/2 (activity unspecified) Multi-step condensation
3-Me-1-Ph-5-CF₃-4-(TMS-ethynyl)-1H-pyrazole (4a) Pyrazole 3-Me, 5-CF₃, 4-TMS-ethynyl Not reported Intermediate for functionalization Pd(OAc)₂-catalyzed Sonogashira coupling

Key Observations:

Pyrazole derivatives with trifluoromethyl groups (e.g., compound 4a) exhibit improved thermal stability and lipophilicity, a trait shared with the target compound .

Substituent Effects :

  • The dual trifluoromethyl groups in the target compound likely increase its logP value compared to analogs like 21ae (methoxy-substituted), favoring membrane permeability .
  • Thiourea derivatives (e.g., compound 8 in ) show anti-HIV activity, suggesting that the target compound’s tetraazole-pyrazole scaffold may merit similar testing .

Synthetic Accessibility :

  • The target compound’s synthesis may require sequential cross-coupling and cyclization steps, analogous to the Pd-catalyzed methods used for 4a or copper-mediated strategies for 21ae .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms substituent positions and aromatic proton environments. For example, trifluoromethyl groups show distinct ¹⁹F NMR shifts .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
  • HPLC : Validates purity (>95%) and monitors reaction progress .

How can reaction conditions be optimized to improve CuAAC yields?

Q. Advanced

  • Catalyst loading : Adjust CuSO₄/sodium ascorbate ratios (e.g., 0.2–0.5 equiv.) to minimize side reactions .
  • Solvent optimization : THF/water mixtures enhance solubility of polar intermediates .
  • Temperature control : Prolonged heating (16–24 hours at 50°C) improves cycloaddition efficiency but risks decomposition .
  • Stoichiometry : Excess alkyne (1.2–1.5 equiv.) drives the reaction to completion .

How to resolve contradictions in biological activity data for pyrazole-triazole hybrids?

Q. Advanced

  • Comparative assays : Use standardized protocols (e.g., broth microdilution for antifungal activity) to minimize variability .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl) to isolate structure-activity relationships .
  • Target validation : Confirm enzyme inhibition (e.g., 14-α-demethylase) via kinetic assays rather than docking alone .

What computational methods predict interactions with biological targets?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina model binding to targets (e.g., PDB 3LD6) using flexible ligand protocols .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories with AMBER/CHARMM force fields.
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

How to address stability issues during storage?

Q. Advanced

  • Storage conditions : Use inert atmospheres (N₂/Ar) and desiccants at –20°C to prevent hydrolysis of trifluoromethyl groups .
  • Stability studies : Monitor degradation via HPLC every 3 months; adjust pH to 6–7 in solid-state formulations .

What strategies mitigate byproduct formation during synthesis?

Q. Advanced

  • Purification : Combine column chromatography (silica gel, hexane/EtOAc) with preparative HPLC for polar byproducts .
  • Reaction monitoring : Use TLC or inline IR to terminate reactions at >90% conversion.
  • Protecting groups : Temporarily block reactive sites (e.g., NH of pyrazole) with Boc groups .

How do electron-withdrawing groups (e.g., trifluoromethyl) affect pharmacological profiles?

Q. Advanced

  • Enhanced stability : Trifluoromethyl groups reduce metabolic degradation via cytochrome P450 .
  • Binding affinity : Electron-withdrawing effects increase interactions with hydrophobic enzyme pockets (e.g., logP increases by ~1.5 units) .
  • Comparative studies : Synthesize analogs with –CF₃ vs. –CH₃ to quantify effects on IC₅₀ values .

What in vitro assays evaluate antifungal activity?

Q. Advanced

  • Broth microdilution (CLSI M38) : Test against Candida spp. or Aspergillus fumigatus with fluconazole as a control .
  • Time-kill assays : Monitor fungicidal vs. fungistatic effects over 24–48 hours.
  • Enzyme inhibition : Measure 14-α-demethylase activity using lanosterol substrate depletion .

How to design derivatives for improved solubility without losing activity?

Q. Advanced

  • Polar substituents : Introduce –OH or –NH₂ at non-critical positions (e.g., pyrazole C-4) .
  • Prodrug strategies : Convert –CF₃ to ester prodrugs hydrolyzed in vivo .
  • Co-crystallization : Screen with cyclodextrins or PEG-based co-solvents to enhance aqueous solubility .

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